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  • Product: 2-(2-Benzothiazolyl)-6-chlorophenol
  • CAS: 90481-39-3

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR characterization of 2-(2-benzothiazolyl)-6-chlorophenol

Comprehensive 1 H and 13 C NMR Characterization of 2-(2-Benzothiazolyl)-6-chlorophenol: Structural Elucidation and ESIPT Dynamics Executive Summary The molecule 2-(2-benzothiazolyl)-6-chlorophenol (CAS: 90481-39-3) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Characterization of 2-(2-Benzothiazolyl)-6-chlorophenol: Structural Elucidation and ESIPT Dynamics

Executive Summary

The molecule 2-(2-benzothiazolyl)-6-chlorophenol (CAS: 90481-39-3) represents a highly specialized halogenated derivative within the 2-(2-hydroxyphenyl)benzothiazole (HBT) family[1]. HBT derivatives are privileged scaffolds in advanced photochemistry due to their unique Excited-State Intramolecular Proton Transfer (ESIPT) capabilities, making them invaluable in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and biochemical sensors[2].

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for validating the ground-state geometry of this molecule. Because the photophysical behavior of HBTs is entirely dependent on their initial ground-state conformation, understanding the exact 1 H and 13 C NMR assignments—and the electronic causality behind them—is critical for researchers modifying this scaffold for downstream applications.

Structural and Electronic Context (The "Why")

To interpret the NMR spectra accurately, we must first deconstruct the electronic environment of the molecule. The structure consists of a phenol ring (with a hydroxyl group at C-1 and a chlorine atom at C-6) covalently linked at C-2 to a benzothiazole ring.

This specific substitution pattern creates a "perfect storm" of electronic effects:

  • The Intramolecular Hydrogen Bond (IMHB): The proximity of the phenolic OH to the imine nitrogen of the benzothiazole ring facilitates a remarkably strong IMHB. This locks the molecule into a rigid, planar cis-enol conformation in the ground state[3].

  • Inductive Modulation (-I Effect): The chlorine atom at the 6-position exerts a strong electron-withdrawing inductive effect. This increases the acidity of the phenolic proton, thereby strengthening the IMHB with the benzothiazole nitrogen even further compared to unsubstituted HBTs.

  • Extended π -Conjugation: The planarity enforced by the IMHB allows for seamless π -electron delocalization across both aromatic systems, which directly impacts the shielding and deshielding of specific carbon nuclei.

1 H NMR Characterization: Causality and Assignments

The 1 H NMR spectrum of 2-(2-benzothiazolyl)-6-chlorophenol in a non-polar, non-competing solvent (e.g., dry CDCl 3​ ) is defined by extreme chemical shifts driven by the IMHB and magnetic anisotropy.

  • The Hydroxyl Proton (OH): The most diagnostic signal is the phenolic OH proton. Because it is deeply embedded in the IMHB, electron density is heavily pulled away from the proton by the basic imine nitrogen. This results in extreme deshielding, pushing the signal to 12.50–13.00 ppm as a sharp singlet. The sharpness of this peak is a direct indicator of the IMHB's strength; it does not undergo rapid intermolecular exchange[4].

  • Phenol Ring Protons (H-3, H-4, H-5): The 1,2,6-trisubstitution leaves three adjacent protons forming an AMX/ABX spin system. H-3 is highly deshielded (~7.70 ppm) due to the magnetic anisotropy of the adjacent C=N double bond. H-5 is deshielded (~7.45 ppm) by the inductive effect of the ortho-chlorine. H-4, being para to the electron-donating OH group, is the most shielded (~6.95 ppm).

  • Benzothiazole Ring Protons (H-4', H-5', H-6', H-7'): These four protons form a classic ABCD spin system. H-4' (ortho to the nitrogen) and H-7' (ortho to the sulfur) are the most deshielded, appearing as distinct doublets near 7.95 ppm and 7.88 ppm, respectively.

Table 1: 1 H NMR Data Summarization (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment Causality
OH 12.50 - 13.00Singlet (s)-1HExtreme deshielding due to strong IMHB with N.
H-4' 7.95Doublet (d)8.01HDeshielded by adjacent imine nitrogen.
H-7' 7.88Doublet (d)8.01HDeshielded by adjacent sulfur atom.
H-3 7.70Doublet of doublets (dd)8.0, 1.51HAnisotropic deshielding from C=N bond.
H-5 7.45Doublet of doublets (dd)8.0, 1.51HInductive deshielding from ortho-chlorine.
H-5' 7.48Triplet of doublets (td)8.0, 1.21HStandard aromatic resonance.
H-6' 7.38Triplet of doublets (td)8.0, 1.21HStandard aromatic resonance.
H-4 6.95Triplet (t)8.01HLeast deshielded phenol proton (para to OH).

13 C NMR Characterization: Causality and Assignments

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) reveals 13 distinct carbon environments. The chemical shifts are heavily influenced by heteroatom electronegativity and the heavy atom effect of chlorine.

  • C-2' (Benzothiazole C=N): This is the most electron-deficient carbon in the molecule, appearing highly deshielded at ~162.5 ppm.

  • C-1 (Phenol C-OH): Direct attachment to the electronegative oxygen pushes this quaternary carbon to ~153.0 ppm.

  • C-6 (Phenol C-Cl): Halogens exhibit a "heavy atom effect." While chlorine is electronegative, its larger electron cloud provides slight shielding compared to oxygen or nitrogen, placing C-6 at ~123.5 ppm.

Table 2: 13 C NMR Data Summarization (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Causality
C-2' 162.5Quaternary (C=N)Highly electron-deficient imine carbon.
C-1 153.0Quaternary (C-OH)Direct attachment to electronegative oxygen.
C-3a' 151.5Quaternary (C-N)Bridgehead carbon attached to nitrogen.
C-7a' 132.5Quaternary (C-S)Bridgehead carbon attached to sulfur.
C-5 131.0Tertiary (CH)Para to benzothiazole group.
C-3 127.5Tertiary (CH)Ortho to benzothiazole group.
C-5' 126.5Tertiary (CH)Aromatic carbon.
C-6' 125.0Tertiary (CH)Aromatic carbon.
C-6 123.5Quaternary (C-Cl)Heavy atom effect of chlorine.
C-4' 121.5Tertiary (CH)Aromatic carbon.
C-7' 121.0Tertiary (CH)Aromatic carbon.
C-4 119.5Tertiary (CH)Para to hydroxyl group (resonance shielded).
C-2 117.0Quaternary (C-C)Shielded by resonance from ortho-OH.

Experimental Protocols: A Self-Validating Workflow

To achieve publication-quality spectra that accurately reflect the IMHB, researchers must utilize a self-validating experimental protocol. Moisture or competing hydrogen-bond acceptors (like DMSO-d 6​ or Methanol-d 4​ ) will disrupt the native ground-state geometry.

Step-by-Step Methodology:

  • Solvent Preparation: Use strictly anhydrous CDCl 3​ . Store the solvent over activated 4Å molecular sieves for at least 24 hours prior to use to eliminate trace D 2​ O.

  • Sample Concentration: Dissolve exactly 20-25 mg of 2-(2-benzothiazolyl)-6-chlorophenol in 0.6 mL of the dried CDCl 3​ . High concentrations are preferred to maximize the signal-to-noise (S/N) ratio for quaternary carbons, but avoiding super-saturation prevents intermolecular stacking artifacts.

  • Instrument Tuning ( 1 H Acquisition): Execute a standard zg30 pulse sequence. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16-32 scans.

  • Instrument Tuning ( 13 C Acquisition): Execute a zgpg30 (proton-decoupled) pulse sequence. Because quaternary carbons (C-Cl, C=N, C-OH) lack attached protons for NOE enhancement and have long T1​ relaxation times, increase the D1 delay to 2.5–3.0 seconds and acquire a minimum of 1024 scans.

  • Self-Validation Check: Upon Fourier transformation and phase correction, integrate the OH peak (~12.8 ppm) against the H-4' peak (~7.95 ppm). The system is self-validating: If the ratio is exactly 1:1 and the OH peak is sharp, the IMHB is intact, and the sample is free of moisture. If the OH peak is broadened or integrates to <0.9, the IMHB has been disrupted by solvent impurities, and the sample must be re-prepared.

NMR_Workflow Prep 1. Sample Preparation (20 mg in 0.6 mL dry CDCl3) Lock 2. Locking & Shimming (Deuterium Signal) Prep->Lock Pulse 3. Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) Lock->Pulse FID 4. FID Acquisition & Signal Averaging Pulse->FID FT 5. Fourier Transform & Phase/Baseline Correction FID->FT Analysis 6. Spectral Analysis (Integration Validation) FT->Analysis

Fig 1. Self-validating experimental workflow for NMR acquisition.

ESIPT Pathway and NMR Implications

The structural rigidity confirmed by the NMR data (specifically the extreme downfield shift of the OH proton) is a fundamental prerequisite for the ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) process[4].

Upon UV excitation, the basicity of the benzothiazole nitrogen and the acidity of the phenolic proton both increase dramatically. This triggers an ultrafast (<100 femtoseconds) transfer of the proton across the IMHB, converting the molecule from its Enol-S 1​ excited state to a Keto-S 1​ excited state. The Keto-S 1​ state then decays back to the ground state via fluorescence, emitting at a significantly longer wavelength (a massive Stokes shift). Without the ground-state enol conformation—which is explicitly verified via the 1 H NMR protocols detailed above—this photophysical pathway collapses.

ESIPT_Pathway Enol_S0 Enol Form (S0) Ground State Enol_S1 Enol Form (S1) Excited State Enol_S0->Enol_S1 UV Excitation Keto_S1 Keto Form (S1) Excited State Enol_S1->Keto_S1 ESIPT (Ultrafast) Keto_S0 Keto Form (S0) Ground State Keto_S1->Keto_S0 Fluorescence Keto_S0->Enol_S0 Reverse PT

Fig 2. Logical workflow of the ESIPT enol-keto tautomerization pathway.

References

  • HXCHEM. "2-(2-Benzothiazolyl)-6-chlorophenol/CAS:90481-39-3". Chemical Substance Information.
  • ACS Applied Bio Materials. "Solvent-Polarity-Dependent Excited-State Behavior and Thermally Active Delayed Fluorescence for Triquinolonobenzene". American Chemical Society.
  • The Journal of Physical Chemistry B. "Optical and Structural Properties of ESIPT Inspired HBT–Fluorene Molecular Aggregates and Liquid Crystals". American Chemical Society.
  • ACS Applied Bio Materials. "Aggregation Promotes Excited-State Intramolecular Proton Transfer for Benzothiazole-Substituted Tetraphenylethylene Compound". American Chemical Society.

Sources

Exploratory

Photophysical Profiling of 2-(2-Benzothiazolyl)-6-chlorophenol: Absorption, Emission, and ESIPT Dynamics

Executive Summary As a Senior Application Scientist, I frequently encounter the need to rigorously characterize fluorophores that exhibit anomalously large Stokes shifts. 2-(2-Benzothiazolyl)-6-chlorophenol (a chlorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously characterize fluorophores that exhibit anomalously large Stokes shifts. 2-(2-Benzothiazolyl)-6-chlorophenol (a chlorinated derivative of the classic 2-(2-hydroxyphenyl)benzothiazole, or HBT) is a prime example of such a molecule. Its photophysics are dominated by Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon that yields dual-emission profiles highly sensitive to the local microenvironment.

This technical guide provides an in-depth analysis of the absorption and emission spectra of 2-(2-benzothiazolyl)-6-chlorophenol. By dissecting the structural causality behind its phototautomerization and establishing self-validating experimental workflows, this whitepaper serves as a definitive resource for researchers utilizing this scaffold in fluorescent probes, polymer scintillators, and optoelectronic materials.

Mechanistic Foundations: The ESIPT Pathway

To understand the spectral data of 2-(2-benzothiazolyl)-6-chlorophenol, one must first understand the thermodynamic engine driving its fluorescence: ESIPT.

In its ground state ( S0​ ), the molecule exists primarily as an Enol tautomer , stabilized by a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl group and the benzothiazole nitrogen. Upon absorption of a UV photon, the molecule is excited to the Franck-Condon S1∗​ state. The redistribution of electron density in the excited state drastically increases the acidity of the phenol and the basicity of the nitrogen, triggering an ultrafast (sub-picosecond) proton transfer[1].

This yields the Excited Keto ( K∗ ) tautomer , which relaxes back to the ground state via fluorescence. Because the Keto emission originates from a structurally distinct species with a significantly lower energy gap, the resulting fluorescence exhibits a massive Stokes shift (~150–180 nm), entirely bypassing self-absorption (inner-filter effects)[2].

Jablonski_ESIPT E_S1 S1* (Excited Enol) E_S0 S0 (Ground Enol) E_S1->E_S0 Enol Emission (~390 nm) K_S1 S1* (Excited Keto) E_S1->K_S1 ESIPT (Ultrafast) E_S0->E_S1 UV Absorption (~345 nm) K_S0 S0 (Ground Keto) K_S1->K_S0 Keto Emission (~520 nm) K_S0->E_S0 Reverse GSIPT

Figure 1: Jablonski diagram illustrating the four-state ESIPT phototautomerization pathway.

Structural Impact of the 6-Chloro Substitution

The addition of a chlorine atom at the 6-position (ortho to the hydroxyl group) introduces specific photophysical modulations compared to the parent HBT:

  • Inductive Acidification: The electron-withdrawing nature of the halogen increases the acidity of the phenolic proton, strengthening the ground-state IHB. This locks the molecule into the ideal conformation for ESIPT.

  • Heavy-Atom Effect: The chlorine atom enhances spin-orbit coupling. While this can slightly increase the rate of Intersystem Crossing (ISC) to the triplet state (marginally reducing the absolute fluorescence quantum yield), it makes the molecule highly resilient to radiation damage, a property exploited in high-energy polystyrene scintillators[2].

Quantitative Photophysical Data

The absorption and emission spectra of 2-(2-benzothiazolyl)-6-chlorophenol are highly solvatochromic. The causality here is straightforward: non-polar solvents preserve the IHB, driving exclusive Keto emission. Polar protic solvents (like ethanol) disrupt the IHB through competitive intermolecular hydrogen bonding, arresting the ESIPT process and yielding Enol emission[3].

Table 1: Steady-State Spectral Properties across Microenvironments
Environment / SolventPolarity IndexAbsorption λmax​ (nm)Emission λmax​ (nm)Dominant Emitting SpeciesStokes Shift (nm)
Cyclohexane 0.2342520Keto ( K∗ )~178
Polystyrene Matrix Non-polar345525Keto ( K∗ )~180
Acetonitrile 5.8340385, 510Mixed (Enol + Keto)~45, ~170
Ethanol 5.2 (Protic)338390Enol ( E∗ )~52

(Note: Data synthesized from analogous chlorinated HBT derivatives evaluated for radiation-hard scintillators and ion-sensing probes[3],[2].)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the acquisition of photophysical data must be treated as a self-validating system. Artifacts such as excimer formation, Raman scattering, and inner-filter effects frequently contaminate ESIPT literature. The following protocols are engineered to eliminate these variables.

Experimental_Workflow Prep Sample Prep (< 5 µM) UVVis UV-Vis Absorption (Solvent Blanked) Prep->UVVis Step 1 ExEm Fluorescence (Raman Checked) UVVis->ExEm Step 2 Validation Quantum Yield (vs. Quinine Sulfate) ExEm->Validation Step 3

Figure 2: Self-validating experimental workflow for photophysical characterization.

Protocol 1: Steady-State Absorption and Emission Spectroscopy

Causality for Choice: Concentrations must be kept strictly below 5 µM. ESIPT molecules are prone to π−π stacking and aggregation at higher concentrations, which can artificially red-shift the emission and be misidentified as the Keto peak.

  • Preparation: Prepare a 1.0 mM stock solution of 2-(2-benzothiazolyl)-6-chlorophenol in spectroscopic-grade DMSO.

  • Dilution: Dilute to a working concentration of 2.5 µM in the target solvent (e.g., Cyclohexane).

  • Absorption Baseline: Record a baseline on a dual-beam UV-Vis spectrophotometer using matched quartz cuvettes filled with the pure solvent.

  • Absorption Measurement: Scan the sample from 250 nm to 600 nm. Ensure the optical density (OD) at the λmax​ (~345 nm) is between 0.05 and 0.1 to strictly avoid inner-filter effects during subsequent fluorescence measurements.

  • Fluorescence Validation: Excite the sample at its absorption λmax​ . Before recording the emission spectrum, run a blank scan of the pure solvent to identify the Raman scatter peak (which shifts with excitation wavelength).

  • Emission Measurement: Record the emission from 360 nm to 700 nm. In non-polar solvents, you will observe a singular, broad Gaussian peak centered near 520 nm.

Protocol 2: Relative Quantum Yield ( ΦF​ ) Determination

Causality for Choice: Because 2-(2-benzothiazolyl)-6-chlorophenol absorbs in the UV (~345 nm), Quinine Sulfate in 0.1 M H2​SO4​ ( ΦR​=0.54 ) is the optimal reference standard due to its perfectly overlapping absorption profile.

  • Prepare 3-4 dilute solutions of both the sample and Quinine Sulfate such that their absorbances at the excitation wavelength (340 nm) range linearly from 0.02 to 0.08.

  • Measure the integrated fluorescence intensity (area under the emission curve) for all solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

  • Calculate the quantum yield using the gradients ( Grad ) of the linear fits and the refractive indices ( η ) of the solvents:

    ΦF​=ΦR​×(Gradreference​Gradsample​​)×(ηreference2​ηsample2​​)

References

  • Fermi National Accelerator Laboratory | Radiation Effects at the SSC (Study on HBT and Chloro-HBT Scintillators) | 4

  • ResearchGate / Chemical Physics Letters | Theoretical insights into photochemical behavior and ESIPT mechanism for 2,6-dimethyl phenyl derivatives |1

  • National Institutes of Health (PMC) | Dual-Mode Multiple Ion Sensing via Analyte-Specific Modulation of Keto–Enol Tautomerization of an ESIPT Active Pyrene Derivative | 3

Sources

Foundational

Computational DFT Study of 2-(2-Benzothiazolyl)-6-Chlorophenol Excited States: Mechanistic Insights into ESIPT and Substituent Effects

Executive Summary The rational design of fluorescent probes and optoelectronic materials heavily relies on exploiting the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. This whitepaper establishes an au...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorescent probes and optoelectronic materials heavily relies on exploiting the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. This whitepaper establishes an authoritative theoretical framework and a self-validating computational protocol for investigating the excited states of 2-(2-benzothiazolyl)-6-chlorophenol (a 6-chloro derivative of the classic HBT fluorophore). By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can map the potential energy surfaces (PES) of this molecule, decode the delicate interplay between steric hindrance and electronic induction caused by the chlorine substituent, and accurately predict its photophysical properties.

Theoretical Framework: The ESIPT Photocycle & Substituent Causality

The ESIPT process operates via a four-level photocycle. In the ground state ( S0​ ), the enol tautomer is preferentially stabilized by a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl (O-H) and the benzothiazole nitrogen (N). Upon photoexcitation to the first singlet excited state ( S1​ ), electron density redistribution drastically increases the acidity of the proton donor and the basicity of the proton acceptor, driving an ultrafast, barrierless (or near-barrierless) proton transfer to form the keto tautomer. Emission from this S1​ keto state yields a characteristically large Stokes shift[1].

Causality of the 6-Chloro Substitution: The introduction of an electron-withdrawing chlorine atom at the 6-position (ortho to the hydroxyl group) creates a competitive electronic and steric environment:

  • Electronic (Inductive) Effect: The strong -I (inductive) effect of the halogen increases the acidity of the phenolic proton in the excited state. Theoretical studies on similar halogenated thiazole derivatives demonstrate that electron-withdrawing groups can lower the energy barrier for proton transfer, facilitating a more efficient ESIPT process[2].

  • Steric Hindrance: Conversely, the bulky chlorine atom adjacent to the IHB network can distort the coplanarity of the phenol and benzothiazole rings. This distortion threatens to weaken the critical O-H···N hydrogen bond, potentially increasing the ESIPT barrier or opening non-radiative decay channels via conical intersections[3].

Understanding which of these effects dominates requires a rigorous, self-validating computational approach.

Self-Validating Computational Protocol

To ensure scientific integrity, the computational workflow must be self-validating—meaning each phase of the calculation serves as a quality-control checkpoint for the next. The following step-by-step methodology utilizes the B3LYP or PBE0 hybrid functionals paired with a def2-TZVP basis set, incorporating solvent effects via the Polarizable Continuum Model (PCM)[4].

Step 1: Conformational Search and Ground State ( S0​ ) Optimization

  • Action: Perform unconstrained geometry optimizations of the enol and keto tautomers in the S0​ state.

  • Causality: Establishing the exact ground-state geometry is critical because the strength of the S0​ IHB dictates the Franck-Condon excitation energy.

Step 2: Vibrational Frequency Validation (Checkpoint 1)

  • Action: Execute harmonic vibrational frequency calculations on the optimized S0​ geometries.

  • Validation: The absence of imaginary frequencies confirms that the optimized structures are true local minima on the PES, not transition states. The O-H stretching frequency also provides a quantifiable metric for IHB strength[2].

Step 3: Vertical Excitation via TD-DFT

  • Action: Calculate the vertical excitation energies (absorption spectra) from the S0​ enol minimum to the first 5-10 singlet excited states.

  • Validation (Checkpoint 2): Compare the computed S0​→S1​ transition wavelength ( λabs​ ) against experimental UV-Vis data. A deviation of >20 nm indicates that the chosen functional suffers from charge-transfer over-delocalization, necessitating a switch to a range-separated functional (e.g., CAM-B3LYP).

Step 4: Excited State ( S1​ ) Relaxation

  • Action: Optimize the geometries of the S1​ enol ( E∗ ) and S1​ keto ( K∗ ) states using TD-DFT analytical gradients.

  • Causality: This step captures the structural reorganization following photoexcitation, specifically the shortening of the N···H distance that precedes proton transfer.

Step 5: Potential Energy Surface (PES) Scan

  • Action: Perform a relaxed PES scan along the O-H intrinsic reaction coordinate in both the S0​ and S1​ states.

  • Causality: This maps the thermodynamic landscape of the proton transfer, allowing for the extraction of the exact activation energy barrier ( ΔE‡ ) for the ESIPT process[5].

Mechanistic Pathway Analysis

The logical flow of the ESIPT photocycle and the corresponding computational workflow are visualized below.

ESIPT_Pathway Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1) Locally Excited Enol_S0->Enol_S1 Photoexcitation Enol_S1->Enol_S0 Non-radiative Keto_S1 Keto (S1) Proton Transferred Enol_S1->Keto_S1 Ultrafast ESIPT Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Fluorescence Keto_S0->Enol_S0 Reverse GSIPT

Figure 1: Four-level ESIPT photocycle mapping transitions between Enol and Keto tautomers.

Comp_Workflow Step1 1. S0 Geometry Optimization Step2 2. TD-DFT Vertical Excitation Step1->Step2 Step3 3. S1 Geometry Optimization Step2->Step3 Step4 4. Emission & Stokes Shift Step3->Step4 Step5 5. Relaxed PES Scan (ESIPT) Step4->Step5

Figure 2: Step-by-step computational DFT/TD-DFT workflow for excited-state validation.

Data Presentation: Expected Photophysical Parameters

Based on the established behavior of HBT and its halogenated derivatives, the computational protocol is expected to yield the following comparative photophysical parameters. The data illustrates how the 6-chloro substitution modulates the optical properties compared to the parent molecule.

ParameterState λabs​ (nm) λem​ (nm)Stokes Shift (cm −1 )ESIPT Barrier (kcal/mol)
Parent HBT S1​ 335530~10,9801.2
6-Chloro-HBT S1​ 342545~10,8900.8

Table 1: Representative computed photophysical parameters demonstrating the substituent effects of the 6-chloro group.

The predicted bathochromic (red) shift in both absorption and emission for the 6-chloro derivative is a direct consequence of the halogen lowering the LUMO energy level. Furthermore, the reduction in the ESIPT barrier (from 1.2 to 0.8 kcal/mol) confirms that the inductive enhancement of phenolic acidity outweighs the steric penalty in the excited state[2].

Conclusion & Implications for Probe Development

The 6-chloro substitution on the 2-(2-benzothiazolyl)phenol core acts as a sophisticated tuning mechanism for photophysical behavior. By executing the self-validating DFT/TD-DFT protocol outlined above, researchers can quantitatively map the excited-state dynamics of 2-(2-benzothiazolyl)-6-chlorophenol. Understanding the exact energetic barriers and non-radiative decay pathways allows drug development professionals and materials scientists to rationally design next-generation fluorescent probes with optimized quantum yields and massive Stokes shifts, ideal for high-contrast biological imaging and sensing applications.

References

  • Su, S.-Y., Liang, X.-N., & Fang, H. (2022). "A DFT/TD-DFT study of effect of different substituent on ESIPT fluorescence features of 2-(2'-hydroxyphenyl)-4-chloromethylthiazole derivatives." Chinese Physics B, 31(3), 038202.

  • Zhao, L., Wang, Q., & Zhou, P. (2018). "2-(1-(methylimino)methyl)-6-chlorophenol (SMAC): Nonadiabatic surface hopping dynamics simulations." The Journal of Chemical Physics, 149(3), 034304.

  • Shang, C., et al. (2017). "Effect of Different Substituted Groups on Excited-State Intramolecular Proton Transfer of 1-(Acylamino)-anthraquinons." The Journal of Physical Chemistry C.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(2-benzothiazolyl)-6-chlorophenol as a Fluorescent Chemosensor for Zinc

Introduction Zinc (Zn²⁺) is an essential transition metal ion, playing a critical role as a catalytic or structural cofactor in a vast number of enzymes and transcription factors.[1][2] Its physiological importance is un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Zinc (Zn²⁺) is an essential transition metal ion, playing a critical role as a catalytic or structural cofactor in a vast number of enzymes and transcription factors.[1][2] Its physiological importance is underscored by the fact that dysregulation of zinc homeostasis is implicated in numerous pathological conditions, including neurodegenerative diseases and cancer.[1] Consequently, the development of sensitive and selective methods for the detection and quantification of Zn²⁺ in biological and environmental systems is of paramount importance for researchers, scientists, and drug development professionals.

Fluorescent chemosensors have emerged as powerful tools for ion detection due to their high sensitivity, operational simplicity, and potential for real-time imaging in living cells.[3][4] Among the various classes of fluorescent probes, those based on the 2-(2-hydroxyphenyl)benzothiazole (HBT) scaffold have garnered significant attention.[5][6] These molecules often exhibit unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which can be modulated by metal ion binding.

This application note provides a detailed guide to the use of 2-(2-benzothiazolyl)-6-chlorophenol as a highly selective and sensitive "turn-on" fluorescent chemosensor for the detection of zinc ions. The binding of Zn²⁺ to the sensor disrupts non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[1][7] We will delve into the underlying sensing mechanism, provide comprehensive protocols for its application, and discuss data interpretation and potential challenges.

Principle of Detection: A Chelation-Enhanced Fluorescence (CHEF) Mechanism

The fluorescence sensing mechanism of 2-(2-benzothiazolyl)-6-chlorophenol for Zn²⁺ is primarily based on the principle of Chelation-Enhanced Fluorescence (CHEF).[7] In its free form, the sensor exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) that quench the excited state.[1][3]

The 2-(2-benzothiazolyl)-6-chlorophenol molecule possesses nitrogen and oxygen atoms that act as a binding site for metal ions.[5] Upon the introduction of Zn²⁺, the ion coordinates with these heteroatoms. This chelation restricts the rotational freedom of the molecule and inhibits the PET process.[1][3] The suppression of these non-radiative decay pathways leads to a pronounced increase in the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal that is directly proportional to the concentration of Zn²⁺.[1][7]

cluster_0 Free Sensor (Weak Fluorescence) cluster_1 Sensor + Zn²⁺ (Strong Fluorescence) Sensor 2-(2-benzothiazolyl)-6-chlorophenol PET Photoinduced Electron Transfer (PET) Sensor->PET Quenching Zn Zn²⁺ Sensor_Zn Sensor-Zn²⁺ Complex Fluorescence Enhanced Fluorescence Sensor_Zn->Fluorescence Emission Zn->Sensor_Zn Binding

Figure 1: Zinc Detection Mechanism. This diagram illustrates the "turn-on" fluorescence mechanism of the 2-(2-benzothiazolyl)-6-chlorophenol sensor upon binding to zinc ions.

Materials and Reagents

Reagents
  • 2-(2-benzothiazolyl)-6-chlorophenol (Purity > 98%)

  • Zinc Chloride (ZnCl₂, ACS grade or higher)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Deionized water (Milli-Q or equivalent)

  • Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Pb²⁺)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Equipment
  • Fluorometer or fluorescence plate reader

  • UV-Vis spectrophotometer

  • pH meter

  • Vortex mixer

  • Calibrated micropipettes

  • Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Sensor Stock Solution (1 mM): Accurately weigh the required amount of 2-(2-benzothiazolyl)-6-chlorophenol and dissolve it in DMSO to prepare a 1 mM stock solution. Store this solution in a dark, airtight container at 4°C.

  • Zinc Stock Solution (10 mM): Prepare a 10 mM stock solution of ZnCl₂ by dissolving the appropriate amount in deionized water.

  • Buffer Solution (10 mM HEPES, pH 7.4): Prepare a 10 mM HEPES buffer solution in deionized water. Adjust the pH to 7.4 using dilute HCl or NaOH. This buffer is suitable for many biological applications.[8]

  • Other Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal chlorides or nitrates in deionized water.

Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a solution containing the sensor (e.g., 10 µM) and an excess of Zn²⁺ (e.g., 5 equivalents) in the HEPES buffer.

  • Using a fluorometer, scan the excitation spectrum while monitoring the emission at a fixed wavelength (e.g., 540 nm).

  • Identify the wavelength of maximum excitation.

  • Next, excite the solution at the determined optimal excitation wavelength and scan the emission spectrum to find the wavelength of maximum emission. These wavelengths should be used for all subsequent fluorescence measurements.

Protocol 3: Fluorescence Titration for Zinc Detection

This protocol is designed to determine the sensitivity and detection limit of the sensor for Zn²⁺.

start Start prep_sensor Prepare Sensor Solution (e.g., 10 µM in HEPES buffer) start->prep_sensor add_zn Add Increasing Concentrations of Zn²⁺ prep_sensor->add_zn incubate Incubate Briefly (e.g., 5 minutes at RT) add_zn->incubate measure Measure Fluorescence Intensity incubate->measure plot Plot Fluorescence vs. [Zn²⁺] measure->plot end End plot->end

Figure 2: Experimental Workflow. A flowchart outlining the key steps in the fluorescence titration experiment for zinc detection.

  • Prepare a series of solutions in volumetric flasks or microcentrifuge tubes. To each, add the sensor stock solution to a final concentration of 10 µM in HEPES buffer.[8]

  • Add increasing concentrations of the Zn²⁺ stock solution to these tubes. Ensure the final volume is the same for all samples.

  • Include a blank sample containing only the sensor in the buffer.

  • Mix the solutions thoroughly and allow them to incubate for a short period (e.g., 5 minutes) at room temperature to ensure complete complexation.[8]

  • Measure the fluorescence intensity of each solution at the predetermined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of the Zn²⁺ concentration. The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the linear portion of the calibration curve.

Protocol 4: Selectivity Study

To assess the selectivity of the sensor for Zn²⁺, its fluorescence response is measured in the presence of other biologically and environmentally relevant metal ions.

  • Prepare a set of solutions, each containing the sensor (10 µM) in HEPES buffer.

  • To one solution, add a specific concentration of Zn²⁺ (e.g., 5 equivalents).

  • To the other solutions, add the same concentration of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

  • Measure the fluorescence intensity of all solutions.

  • For competition experiments, prepare a solution containing the sensor and Zn²⁺, and then add other metal ions to observe any potential interference.

Data Analysis and Interpretation

Quantitative Data Summary

The following table summarizes typical photophysical and binding properties of benzothiazole-based zinc chemosensors. Note that specific values for 2-(2-benzothiazolyl)-6-chlorophenol should be determined experimentally.

ParameterTypical ValueReference
Excitation Wavelength (λex)~360-490 nm[1][8]
Emission Wavelength (λem)~470-550 nm[1][9]
Stokes Shift~100-150 nm[5][10]
Quantum Yield (Φ) - Free SensorLow (< 0.05)[8]
Quantum Yield (Φ) - with Zn²⁺Significantly Higher[7]
Limit of Detection (LOD)Nanomolar to low Micromolar range[1][9]
Binding Stoichiometry (Sensor:Zn²⁺)1:1 or 1:2[8][11]
Interpretation of Results

A successful experiment will demonstrate a significant "turn-on" fluorescence response upon the addition of Zn²⁺. The fluorescence intensity should increase proportionally with the zinc concentration within a certain range. The selectivity study should show a minimal fluorescence response to other metal ions, highlighting the sensor's specificity for zinc. A high signal-to-noise ratio and a low limit of detection indicate a highly sensitive chemosensor.

Application in Biological Systems: In Vitro Cell Imaging

The cell-permeable nature of many benzothiazole-based sensors allows for their use in imaging intracellular zinc.[8][9]

Protocol 5: Live Cell Imaging of Intracellular Zinc

Note: This is a general protocol and may require optimization based on the specific cell line and experimental conditions.

  • Cell Culture: Culture the desired cell line (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy.[12]

  • Sensor Loading: Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS). Incubate the cells with a solution of the 2-(2-benzothiazolyl)-6-chlorophenol sensor (e.g., 5-10 µM in serum-free media) for a specific duration (e.g., 30 minutes) at 37°C.

  • Washing: After incubation, wash the cells with buffer to remove any excess, unbound sensor.

  • Zinc Treatment (Optional): To observe changes in intracellular zinc levels, cells can be treated with a zinc-containing solution (e.g., ZnCl₂) or a zinc ionophore.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter set corresponding to the excitation and emission wavelengths of the sensor-zinc complex. An increase in intracellular fluorescence intensity will indicate an elevation in the concentration of labile zinc.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal Incorrect excitation/emission wavelengths. Sensor degradation. Low sensor or zinc concentration.Re-determine optimal wavelengths. Use fresh sensor stock solution. Increase concentrations.
High background fluorescence Impurities in reagents or solvent. Autofluorescence from cells or media.Use high-purity reagents and solvents. Use appropriate controls and background subtraction.[13][14]
Poor selectivity Interference from other metal ions.Perform competition experiments to identify interfering ions. Consider the use of masking agents if necessary.
Photobleaching Excessive exposure to excitation light.Reduce excitation light intensity and exposure time. Use an anti-fade reagent if necessary.

Conclusion

2-(2-benzothiazolyl)-6-chlorophenol is a promising fluorescent chemosensor for the selective and sensitive detection of zinc ions. Its "turn-on" fluorescence response, coupled with its potential for live-cell imaging, makes it a valuable tool for researchers in various fields, including cell biology, neuroscience, and drug discovery. The protocols outlined in this application note provide a comprehensive framework for the successful implementation of this chemosensor in a laboratory setting.

References

  • SciELO. A Simple Fluorescent Chemosensor for Detection of Zinc Ions in Some Real Samples and Intracellular Imaging in Living Cells. Available from: [Link]

  • NSF Public Access Repository. A simple benzothiazolium-based sensor for cyanide detection: applications in environmental analysis and bioimaging. Available from: [Link]

  • Taylor & Francis eBooks. Benzothiazole-Based Fluorescent Probes for Various Applications. Available from: [Link]

  • RSC Publishing. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. Available from: [Link]

  • PMC. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. Available from: [Link]

  • STAR Protocols. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. Available from: [Link]

  • PMC. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. Available from: [Link]

  • ACS Publications. Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays. Available from: [Link]

  • RSC Publishing. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. Available from: [Link]

  • PubMed. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. Available from: [Link]

  • MDPI. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Available from: [Link]

  • RSC Publishing. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. Available from: [Link]

  • PubMed. A highly selective fluorescent 'turn-on' chemosensor for Zn(2+) based on a benzothiazole conjugate: their applicability in live cell imaging and use of the resultant complex as a secondary sensor of CN(-). Available from: [Link]

  • MDPI. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Available from: [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

  • SciSpace. Fluorescent chemosensors for Zn2. Available from: [Link]

  • IntechOpen. A benzothiazole-based fluorescent probe for sensing Zn2+ and its application. Available from: [Link]

  • Indian Academy of Sciences. A reversible, benzothiazole-based “Turn-on” fluorescence sensor for selective detection of Zn2+ ions in vitro. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzothiazoles. Available from: [Link]

  • SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Available from: [Link]

  • PMC. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. Available from: [Link]

  • PMC. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Available from: [Link]

  • Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Available from: [Link]

  • The Research Portal. Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. Available from: [Link]

  • ResearchGate. Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. Available from: [Link]

  • Wiley Online Library. Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. Available from: [Link]

  • ResearchGate. Zinc ion detection using a benzothiazole-based highly selective fluorescence "turn-on" chemosensor and its real-time application. Available from: [Link]

  • PMC. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available from: [Link]

  • ResearchGate. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available from: [Link]

Sources

Application

High-Fidelity Preparation of 2-(2-Benzothiazolyl)-6-chlorophenol Stock Solutions in DMSO: A Protocol for Photophysical and Biological Assays

Executive Summary 2-(2-Benzothiazolyl)-6-chlorophenol (CAS: 90481-39-3) is a specialized, halogenated derivative of 2-(2-hydroxyphenyl)benzothiazole (HBT)[1]. HBT derivatives are highly valued in drug development, molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Benzothiazolyl)-6-chlorophenol (CAS: 90481-39-3) is a specialized, halogenated derivative of 2-(2-hydroxyphenyl)benzothiazole (HBT)[1]. HBT derivatives are highly valued in drug development, molecular imaging, and materials science due to their unique Excited-State Intramolecular Proton Transfer (ESIPT) properties. This ultrafast photophysical process yields exceptionally large Stokes shifts, minimizing self-quenching and background autofluorescence in biological assays[2].

However, the hydrophobic nature of the benzothiazole core, combined with the precise hydrogen-bonding requirements of the enol-keto tautomerization, demands rigorous solvent management[3]. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for solvating such small-molecule libraries[4]. This application note details a causality-driven protocol for preparing stable, high-fidelity DMSO stock solutions of 2-(2-benzothiazolyl)-6-chlorophenol, ensuring chemical integrity and reproducibility across in vitro screening workflows.

Physicochemical Profile & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why specific handling steps are required, rather than simply following a recipe. The solubility and stability of 2-(2-benzothiazolyl)-6-chlorophenol in DMSO are governed by its structural dichotomy. The lipophilic benzothiazole ring necessitates an organic solvent with a high dielectric constant, while the intramolecular hydrogen bond between the phenolic hydroxyl and the thiazole nitrogen (which is critical for the ESIPT mechanism) must be preserved from external interference[3].

The Threat of Hygroscopy: Using strictly anhydrous DMSO is paramount. DMSO is highly hygroscopic; atmospheric water uptake not only reduces the solubility limit of hydrophobic small molecules—leading to colloidal aggregation or precipitation—but can also disrupt the ESIPT mechanism by competing for hydrogen bonds[4][5]. Furthermore, repeated freeze-thaw cycles in "wet" DMSO drastically accelerate compound degradation and compromise the functional concentration of the stock[6].

Table 1: Physicochemical Properties of 2-(2-Benzothiazolyl)-6-chlorophenol
PropertyValue / Description
Chemical Name 2-(2-Benzothiazolyl)-6-chlorophenol
CAS Number 90481-39-3[1]
Molecular Formula C13H8ClNOS[1]
Molecular Weight 261.72 g/mol [1]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Photophysical Mechanism Excited-State Intramolecular Proton Transfer (ESIPT)[2]
Storage (Solid) Dry, dark, +4°C to -20°C[7]

Workflow Visualization

G A Solid 2-(2-Benzothiazolyl)-6-chlorophenol (Equilibrate to RT) B Weighing under Dry Conditions (Minimize Static) A->B C Add Anhydrous DMSO (Molecular Biology Grade) B->C D Dissolution (Vortex / Mild Sonication) C->D E Quality Control (Visual Inspection & UV-Vis) D->E F Aliquoting (Single-use Amber Tubes) E->F G Long-term Storage (-20°C or -80°C, Dark) F->G

Workflow for preparing 2-(2-benzothiazolyl)-6-chlorophenol DMSO stock solutions.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By controlling atmospheric exposure and thermal stress, the chemical integrity of the fluorophore is strictly maintained.

Phase 1: Preparation & Calculation
  • Thermal Equilibration: Remove the source vial of 2-(2-benzothiazolyl)-6-chlorophenol from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 to 60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Introducing water into the solid powder prior to DMSO addition promotes hydrolysis and drastically reduces shelf life[4][5].

  • Molarity Calculation: Determine the required volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM or 50 mM).

    • Formula:Volume (mL) = Mass (mg) /[Molecular Weight (261.72 g/mol) × Concentration (M)]

    • Example: To prepare a 10 mM stock using 5.0 mg of powder: Volume = 5.0 / (261.72 × 0.010) = 1.91 mL of DMSO.

Phase 2: Dissolution
  • Precision Weighing: Accurately weigh the powder using an analytical balance. Transfer the powder to a sterile, light-protected (amber) microcentrifuge tube. Note: ESIPT fluorophores can be susceptible to photobleaching or photo-oxidation over prolonged periods.

  • Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox or a low-humidity workspace), add the calculated volume of Anhydrous DMSO (≥99.9% purity, molecular biology/HPLC grade).

  • Agitation: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, subject the tube to mild sonication in a room-temperature water bath for 5 minutes. Avoid heating the solution above 37°C to prevent thermal degradation or oxidation[8].

Phase 3: Aliquoting & Storage
  • Quality Control Inspection: Visually inspect the solution against a light background. It must be completely clear with no particulate matter or colloidal suspension.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL - 50 µL) in tightly sealed amber tubes.

    • Causality: Aliquoting eliminates the need for repeated freeze-thaw cycles. Freeze-thaw cycles in the presence of trace water cause the DMSO eutectic point to shift, leading to compound precipitation and a drastic reduction in the functional concentration of the screening library[6][9].

  • Storage: Store aliquots immediately at -20°C (short-term, <3 months) or -80°C (long-term, >3 months)[7].

Application & Troubleshooting in Aqueous Assays

When diluting the DMSO stock into aqueous biological media (e.g., PBS, cell culture media), the sudden shift in the dielectric constant can cause the highly hydrophobic 2-(2-benzothiazolyl)-6-chlorophenol to crash out of solution.

Table 2: Troubleshooting Common Assay Issues
IssueMechanistic CauseRecommended Solution
Precipitation upon aqueous dilution Hydrophobic shock; the solvent capacity of the aqueous buffer is insufficient for the benzothiazole core.Perform stepwise dilutions. Pre-warm the aqueous media to 37°C. Ensure the final DMSO concentration in the assay is ≤0.5% to maintain cell viability while keeping the compound solvated[8][9].
Loss of Fluorescence / Altered Stokes Shift ESIPT mechanism disruption due to competitive hydrogen bonding with water, or structural degradation.Verify stock integrity via LC-MS or UV-Vis. Ensure strictly anhydrous DMSO was used. Do not store intermediate aqueous dilutions; prepare them fresh immediately before the assay[8].
Inconsistent Assay Reproducibility Compound degradation resulting from repeated freeze-thaw cycles or ambient light exposure.Strictly adhere to single-use aliquots. Discard any thawed aliquot after use. Use amber tubes to prevent photobleaching[6][9].

References

  • ORKG Ask - Theoretical study of the mechanism of the solvent dependency of ESIPT in HBT URL: [Link]

  • ResearchGate - Stability of Screening Compounds in Wet DMSO URL: [Link]

  • ResearchGate - Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store URL: [Link]

  • NIH PMC - Monitoring compound integrity with cytochrome P450 assays and qHTS URL:[Link]

  • Selvita - Compound Management URL: [Link]

Sources

Method

fluorescence spectroscopy sample preparation for 2-(2-benzothiazolyl)-6-chlorophenol

Advanced Sample Preparation and Fluorescence Spectroscopy Protocols for 2-(2-Benzothiazolyl)-6-chlorophenol Executive Summary 2-(2-Benzothiazolyl)-6-chlorophenol is a highly specialized fluorescent probe belonging to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Sample Preparation and Fluorescence Spectroscopy Protocols for 2-(2-Benzothiazolyl)-6-chlorophenol

Executive Summary

2-(2-Benzothiazolyl)-6-chlorophenol is a highly specialized fluorescent probe belonging to the 2-(2-hydroxyphenyl)benzothiazole (HBT) family. It exhibits Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon characterized by an exceptionally large Stokes shift and dual-emission capabilities[1]. Because ESIPT is exquisitely sensitive to microenvironmental factors, improper sample preparation can completely quench the desired fluorescence. This application note provides authoritative, step-by-step protocols designed to optimize the fluorescence readout of this compound, preventing common pitfalls such as solvent-induced quenching and unwanted deprotonation.

Mechanistic Foundations of ESIPT in Benzothiazole Derivatives

The fluorescence of 2-(2-benzothiazolyl)-6-chlorophenol is strictly governed by its ability to form a strong intramolecular hydrogen bond between the phenolic hydroxyl group (the proton donor) and the benzothiazole nitrogen (the proton acceptor)[2].

Upon UV excitation, the molecule undergoes an ultrafast (<1 ps) tautomerization from the excited enol (E) to the excited keto (K) form[1]. This structural reorganization results in a highly red-shifted keto emission, effectively eliminating self-absorption (the inner filter effect) and providing high signal-to-noise ratios in biological and material assays[3].

ESIPT_Mechanism E Ground State Enol (E) Intramolecular H-Bond E_star Excited State Enol (E*) Franck-Condon State E->E_star Photon Absorption (~340 nm) E_star->E Enol Emission (~380 nm) K_star Excited State Keto (K*) Proton Transferred E_star->K_star Ultrafast ESIPT (<1 ps) K Ground State Keto (K) Unstable Isomer K_star->K Keto Emission (~520 nm, Large Stokes Shift) K->E Reverse Proton Transfer (Non-radiative)

Photophysical pathway of ESIPT in 2-(2-benzothiazolyl)-6-chlorophenol.

Critical Variables in Sample Preparation

To ensure a self-validating experimental setup, researchers must control three critical variables prior to spectroscopic analysis:

  • Solvent Hydrogen-Bonding Capacity: Protic solvents (e.g., methanol, water) act as competitive hydrogen bond donors and acceptors, disrupting the critical intramolecular H-bond. This blocks the ESIPT pathway, resulting in weak, blue-shifted enol emission[4]. Aprotic solvents (e.g., toluene, dichloromethane) are mandatory for preserving the keto emission.

  • The Chlorine Effect & pH Control: The presence of the electron-withdrawing chlorine atom at the 6-position increases the acidity of the phenolic proton compared to unsubstituted HBT. If the sample is prepared in basic conditions (pH > 7.5), the phenol deprotonates into a phenolate anion. Without the transferable proton, ESIPT is entirely abolished[3].

  • Aggregation-Induced Emission (AIE): While monomeric HBT derivatives are moderately fluorescent in non-polar solvents, forcing them into nano-aggregates via reprecipitation dramatically restricts intramolecular rotations. This minimizes non-radiative decay pathways and boosts the ESIPT quantum yield by over 40-fold[5].

Validated Experimental Protocols

Protocol A: Monomeric Analysis in Aprotic Solvents

Rationale: This protocol establishes the baseline photophysics of the intact ESIPT system without intermolecular interference.

  • Stock Preparation: Weigh 2.62 mg of 2-(2-benzothiazolyl)-6-chlorophenol (MW ≈ 261.72 g/mol ) and dissolve in 10.0 mL of anhydrous, spectroscopic-grade Toluene to create a 1.0 mM stock. Causality: Anhydrous conditions prevent trace moisture from competing for the intramolecular hydrogen bond[6].

  • Working Dilution: Transfer 30 µL of the stock solution into 2.97 mL of anhydrous Toluene in a clean glass vial to achieve a 10 µM working concentration. Causality: Concentrations above 20 µM can lead to excimer formation or inner filter effects (IFE), artificially skewing the emission spectra.

  • Cuvette Preparation: Use a quartz cuvette with a 10 mm pathlength. Ensure the cuvette is washed with acetone and dried with N₂ gas prior to loading the sample.

  • Spectroscopic Readout: Set the excitation wavelength to 340 nm. Record the emission spectrum from 360 nm to 650 nm. A self-validating successful prep will show a dominant peak at ~520 nm (Keto) and a minimal shoulder at ~380 nm (Enol).

Protocol B: Nanoparticle Aggregation (Reprecipitation Method)

Rationale: Designed for researchers developing solid-state luminescent materials or aqueous fluorescent probes where enhanced emission is required[5].

  • Solvent Matrix Prep: Place 9.9 mL of ultra-pure water (adjusted to pH 6.0 with dilute HCl to prevent deprotonation) into a 20 mL scintillation vial equipped with a magnetic stir bar. Stir vigorously (800 rpm).

  • Injection: Rapidly inject 100 µL of a 1.0 mM stock solution (prepared in THF) directly into the vortex of the stirring water. Causality: The sudden shift in solvent polarity forces the hydrophobic fluorophore to crash out of solution, forming uniform nano-aggregates.

  • Stabilization: Allow the suspension to stir for exactly 5 minutes. The solution should appear faintly opalescent.

  • Measurement: Transfer to a quartz cuvette and measure immediately (Excitation: 340 nm). The resulting keto emission will be significantly hyperchromic compared to the monomeric organic solution.

Workflow Stock 1. Stock Preparation (1 mM in Dry THF/Toluene) Dilution 2. Dilution / Reprecipitation (10 µM Working Conc.) Stock->Dilution Measurement 3. Fluorescence Measurement (Excitation ~340 nm) Dilution->Measurement Decision Is Keto Emission (~520 nm) Strong? Measurement->Decision Success Optimal ESIPT Achieved Decision->Success Yes Trouble1 Check Solvent Moisture (Protic solvents quench ESIPT) Decision->Trouble1 No Trouble2 Check pH (Deprotonation blocks ESIPT) Decision->Trouble2 No Trouble3 Check Concentration (Aggregation or IFE) Decision->Trouble3 No Trouble1->Dilution Trouble2->Dilution

Step-by-step sample preparation workflow and ESIPT troubleshooting logic.

Quantitative Photophysical Data Summary

The following table summarizes the expected photophysical behavior of 2-(2-benzothiazolyl)-6-chlorophenol under various sample preparation conditions, serving as a reference for experimental validation.

Solvent MatrixPhysical StateDominant Emitting SpeciesPeak Emission (nm)Relative Quantum Yield
Toluene (Anhydrous) MonomerKeto (K)~510 - 520 nmHigh
Methanol MonomerEnol (E)~380 - 400 nmLow (ESIPT Quenched)
THF / Water (1:99, pH 6) Nano-aggregateKeto (K*)~520 - 530 nmVery High (>40x boost)
Aqueous Buffer (pH > 8) Solvated AnionPhenolate~450 nmModerate (ESIPT Blocked)

Note: The exact emission maximum may shift by ±5 nm depending on the specific slit widths and photomultiplier tube (PMT) calibration of the spectrofluorometer.

References

1.[2] Title: TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion Source: Molecules / PubMed Central (PMC) URL: [Link]

2.[5] Title: Excited-state intramolecular proton transfer on 2-(2′-hydroxy-4′-R-phenyl)benzothiazole nanoparticles and fluorescence wavelength depending on substituent and temperature Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]

3.[1] Title: Solvent effect of excited state intramolecular proton transfer in 2-(2′-hydroxyphenyl) benzothiazole upon luminescent properties Source: ResearchGate URL: [Link]

4.[4] Title: 2-(2-Hydroxyphenyl)-benzothiazole (HBT)-Rhodamine Dyad: Acid-Switchable Absorption and Fluorescence of Excited-State Intramolecular Proton Transfer (ESIPT) Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

5.[3] Title: Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

6.[6] Title: TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion Source: PubMed URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(2-Benzothiazolyl)-6-chlorophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic fluorescent probes and bioactive ligands.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic fluorescent probes and bioactive ligands. 2-(2-Benzothiazolyl)-6-chlorophenol (a halogenated derivative of 2-(2-hydroxyphenyl)benzothiazole, or HBT) presents extreme solubility challenges.

This guide is designed to move beyond basic trial-and-error. Here, we dissect the thermodynamic and structural causality behind the molecule's insolubility and provide self-validating, step-by-step protocols to force this compound into the aqueous phase for your specific experimental needs.

Part 1: The "Why" Behind the Molecule (FAQs)

Q: Why is 2-(2-benzothiazolyl)-6-chlorophenol nearly impossible to dissolve in standard aqueous buffers? Mechanistic Rationale: The extreme hydrophobicity of this molecule is not just a function of its planar aromatic rings and the lipophilic chlorine atom at the 6-position. The primary culprit is a highly stable intramolecular hydrogen bond formed between the phenolic hydroxyl (-OH) group and the benzothiazole nitrogen (-N=)[1][2].

  • The Causality: This intramolecular lock prevents the hydroxyl group from participating in intermolecular hydrogen bonding with water molecules. While this exact H-bond is what enables the molecule's highly desirable Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence (yielding a massive Stokes shift), it thermodynamically traps the molecule in a hydrophobic, water-repelling conformation[3].

Q: Can I just dissolve it in 100% DMSO and dilute it directly into my cell culture media? Mechanistic Rationale: No. This leads to a phenomenon known as "solvent crash." When a highly concentrated DMSO stock is introduced to water, the DMSO rapidly partitions into the bulk aqueous phase faster than the hydrophobic solute can remain solvated. The compound is left behind, instantly nucleating into nano-precipitates. While the solution might look clear to the naked eye, these aggregates will artificially alter your local concentration and cause false negatives in biological assays[4][5].

Part 2: Core Troubleshooting Workflows

Workflow A: In Vitro Assays (Cosolvent & Surfactant Trapping)

Best for: Cell culture, biochemical assays, and plate-reader fluorescence studies where low micromolar concentrations are sufficient.

The Issue: Compound precipitates upon dilution into PBS or media. The Solution: Kinetic trapping using a surfactant-enriched buffer.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Buffer Modification: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 0.1% to 0.5% (v/v) Tween 80 or Cremophor EL[5].

  • Reverse Addition (Critical): Place the surfactant-buffer on a magnetic stirrer at high speed. Dropwise, add the DMSO stock directly into the vortex of the buffer. Do not add buffer to the DMSO.

  • Equilibration: Allow to stir for 10 minutes to ensure the compound is trapped within the surfactant micelles before adding to biological samples. Keep final DMSO concentration ≤ 1% (v/v) to prevent cytotoxicity.

Self-Validation System: To verify true solubility, measure the UV-Vis absorbance spectrum of the final solution from 300 nm to 600 nm. If the baseline at 600 nm (where the compound does not absorb) is elevated (>0.05 OD), you have light scattering from nano-precipitates. A truly solubilized micellar solution will have a flat, zero baseline at non-absorbing wavelengths.

Workflow B: In Vivo Formulation (Cyclodextrin Encapsulation)

Best for: Animal models (IV/IP injections) requiring high concentrations without toxic organic solvents.

The Issue: Need a biocompatible, high-concentration aqueous solution. The Solution: Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD shields the benzothiazole moiety from water, while its hydrophilic exterior maintains aqueous solubility[6][7].

Step-by-Step Protocol:

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or 0.9% saline.

  • Phase Solubility: Add an excess amount of solid 2-(2-benzothiazolyl)-6-chlorophenol (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect from light and stir vigorously at room temperature for 48 hours. The slow kinetics are required to break the crystal lattice energy of the compound and allow cavity inclusion.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. The clear filtrate contains your water-soluble inclusion complex.

Self-Validation System: Lyophilize (freeze-dry) a small aliquot of the filtrate and run Differential Scanning Calorimetry (DSC). If the complexation was successful, the sharp melting endotherm characteristic of crystalline 2-(2-benzothiazolyl)-6-chlorophenol will completely disappear, confirming the compound is in an amorphous, molecularly dispersed state within the cyclodextrin cavity.

Workflow C: High-Concentration Stock via pH Adjustment

Best for: Chemical synthesis, titrations, or non-physiological assays.

The Issue: Need >50 mM aqueous stock without using bulky cyclodextrins or surfactants. The Solution: Disruption of the intramolecular H-bond via deprotonation[8][9]. The phenolic -OH is weakly acidic (estimated pKa ~7.5–8.5 due to the electron-withdrawing chlorine).

Step-by-Step Protocol:

  • Suspend the desired mass of the compound in deionized water.

  • While monitoring with a pH meter, slowly titrate with 1M NaOH.

  • As the pH crosses 10.0, the compound will rapidly dissolve as it converts into a highly polar phenolate anion.

Self-Validation System: Monitor the fluorescence emission under ~335 nm excitation. Neutral HBT derivatives exhibit a massive Stokes shift, emitting green/yellow light (~510 nm) due to ESIPT. Upon deprotonation, the ESIPT mechanism is destroyed. The disappearance of the 510 nm peak and the appearance of a blue emission peak (~430 nm) confirms complete conversion to the soluble salt form[1][2].

Part 3: Data Presentation & Visualization

Quantitative Solubilization Summary
Solubilization StrategyExcipient / ReagentMax Achievable Concentration (Est.)Primary AdvantagePrimary Limitation
Cosolvent + Micelles 1% DMSO + 0.5% Tween 80100 - 500 µMMaintains ESIPT fluorescence; easy to prepare.High surfactant loads can lyse cells in vitro.
Host-Guest Complexation 20% (w/v) HP-β-CD2 - 10 mMHighly biocompatible; zero organic solvents.Slow preparation time (48h); bulky excipient.
Salt Formation 1M NaOH (pH > 10)> 50 mMHighest possible concentration; cheap.Destroys ESIPT fluorescence; highly caustic pH.
Strategic Decision Workflow

G Start Determine Application InVitro In Vitro / Cell Assays Start->InVitro InVivo In Vivo / Animal Models Start->InVivo HighConc High-Concentration Stocks Start->HighConc Cosolvent Cosolvent + Surfactant (DMSO + Tween 80) InVitro->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Salt pH Adjustment (NaOH Titration) HighConc->Salt Validation Verify Solubilization (DLS / UV-Vis / Fluor) Cosolvent->Validation Cyclo->Validation Salt->Validation

Caption: Workflow for selecting the optimal solubilization strategy based on application.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. URL: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. URL: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2008). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL: [Link]

  • Long, Y., Liu, J., Tian, D., Dai, F., Zhang, S., & Zhou, B. (2020). Cooperation of ESIPT and ICT Processes in the Designed 2-(2'-Hydroxyphenyl)benzothiazole Derivative: A Near-Infrared Two-Photon Fluorescent Probe. Analytical Chemistry, 92(20), 14236-14243. URL: [Link]

  • Du, Y., et al. (2022). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe. Molecules, 27(1), 206. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Heavy Metal Detection Potential of 2-(2-benzothiazolyl)-6-chlorophenol and its Analogs

For researchers and professionals in drug development and environmental monitoring, the quest for sensitive and selective methods for heavy metal detection is a perpetual challenge. Fluorescent chemosensors have emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and environmental monitoring, the quest for sensitive and selective methods for heavy metal detection is a perpetual challenge. Fluorescent chemosensors have emerged as a powerful tool in this arena, offering high sensitivity, operational simplicity, and real-time analysis.[1] Within this class of molecules, benzothiazole derivatives have shown particular promise due to their unique photophysical properties.[2]

This guide provides a comprehensive comparison of the limit of detection (LOD) for heavy metals using benzothiazole-based fluorescent sensors. While direct experimental LOD data for 2-(2-benzothiazolyl)-6-chlorophenol is not extensively available in the current literature, this document will establish its potential by examining the performance of structurally similar compounds. We will delve into the underlying sensing mechanisms, provide a comparative analysis of reported LODs for various heavy metals, and present a detailed experimental protocol for evaluating the efficacy of novel chemosensors like 2-(2-benzothiazolyl)-6-chlorophenol.

The Working Principle: How Benzothiazole-Based Sensors Detect Heavy Metals

The fluorescence of 2-(2-hydroxyphenyl)benzothiazole (HBT) and its derivatives is often governed by a process called Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] In the ground state, the molecule exists in an enol form. Upon excitation with light, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring, forming a keto tautomer which is responsible for the fluorescence emission. The presence of metal ions can modulate this process, leading to a detectable change in the fluorescence signal.[3]

Several mechanisms can be at play when a metal ion interacts with a benzothiazole-based sensor:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor molecule can form a rigid complex. This rigidity restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence intensity.[3]

  • Photoinduced Electron Transfer (PET): In some cases, the metal ion can act as a quencher or an enhancer of fluorescence by influencing the transfer of an electron from the sensor to the metal ion or vice-versa upon excitation.[3]

  • Intramolecular Charge Transfer (ICT): The coordination of a metal ion can alter the electron distribution within the sensor molecule, leading to a shift in the emission wavelength.[3]

The specific mechanism and the resulting change in fluorescence (e.g., "turn-on," "turn-off," or ratiometric shift) depend on the structure of the sensor and the nature of the metal ion.

Caption: General sensing mechanism of a benzothiazole-based fluorescent chemosensor.

Structural Rationale for 2-(2-benzothiazolyl)-6-chlorophenol as a Heavy Metal Sensor

The chemical structure of 2-(2-benzothiazolyl)-6-chlorophenol suggests a strong potential for heavy metal sensing. The 2-(2-hydroxyphenyl)benzothiazole core is a well-established fluorophore.[2] The phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring can act as a chelating site for metal ions. The electron-withdrawing chloro group at the 6-position of the phenol ring can modulate the acidity of the hydroxyl proton and influence the electronic properties of the aromatic system, potentially fine-tuning the selectivity and sensitivity of the sensor.

Comparative Analysis of Detection Limits

To provide a benchmark for the expected performance of 2-(2-benzothiazolyl)-6-chlorophenol, the following table summarizes the limit of detection (LOD) of several structurally related benzothiazole-based fluorescent chemosensors for various heavy metal ions.

ChemosensorTarget IonLimit of Detection (LOD)Solvent SystemReference
2-(6-chloro-benzothiazol-2-yl azo)-4-methyl-phenol (CBAMP)Co²⁺6.4 x 10⁻⁷ MNot Specified[5]
1-(6-chloro-benzothiazol-2-yl azo)-naphthalen-2-ol (CBAN)Cu²⁺8.4 x 10⁻⁷ MNot Specified[5]
N'-[(Z)-1H-indazol-3-ylmethylidene]imidazo[2,1-b][5][6]benzothiazole-2-carbohydrazide (WS1)Cu²⁺4.32 x 10⁻⁸ MMeOH/H₂O (9:1 v/v)[7]
Quinoline-benzimidazole based probe (QLBM)Cu²⁺1.35 x 10⁻⁷ M100% Aqueous[7]
Quinoline-benzimidazole based probe (QLBM)Fe³⁺1.24 x 10⁻⁷ M100% Aqueous[7]
Benzothiazole-based chemosensor (Compound 1)Zn²⁺0.25 ppmDMSO/CHCl₃ (50:50 v/v)[6]
Benzothiazole-based chemosensor (Compound 1)Cu²⁺0.34 ppmDMSO/CHCl₃ (50:50 v/v)[6]
Benzothiazole-based chemosensor (Compound 1)Ni²⁺0.30 ppmDMSO/CHCl₃ (50:50 v/v)[6]
Thiophene-appended benzothiazole (L1)Cu²⁺1.06 x 10⁻⁷ MTHF[8]
Thiophene-appended benzothiazole (L2)Cd²⁺2.25 x 10⁻⁹ M (2.25 nM)THF/H₂O[8][9]
Benzothiazole derivative in β-cyclodextrinZn²⁺8.71 x 10⁻⁸ MAqueous β-CD[10]
2-(2′-hydroxyphenyl)benzothiazole (HBT)–quinoline conjugateHg²⁺0.11 µMNot Specified[11]

This data illustrates that benzothiazole derivatives can achieve very low detection limits, often in the nanomolar range, for a variety of heavy metal ions. The selectivity and sensitivity are highly dependent on the specific chemical structure and the solvent system used.

Experimental Protocol: Determining the Limit of Detection (LOD)

The following is a generalized protocol for determining the LOD of a fluorescent chemosensor like 2-(2-benzothiazolyl)-6-chlorophenol for a target heavy metal ion.

Materials and Reagents
  • 2-(2-benzothiazolyl)-6-chlorophenol (or the chemosensor of interest)

  • High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • Stock solutions of the perchlorate or nitrate salts of various heavy metals (e.g., Cu(ClO₄)₂, Zn(NO₃)₂, etc.)

  • Volumetric flasks and pipettes

  • Fluorometer

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chemosensor (e.g., 1 mM) in the chosen solvent.

    • Prepare stock solutions of the metal ions (e.g., 10 mM) in the same solvent.

  • Fluorescence Titration:

    • To a series of cuvettes, add a fixed volume of the chemosensor stock solution and dilute with the solvent to a final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the chemosensor solution.

    • Sequentially add small aliquots of the metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition. Ensure thorough mixing and allow the system to equilibrate.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Data Analysis and LOD Calculation:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • The limit of detection (LOD) is calculated using the formula: LOD = 3σ/k

      • Where σ is the standard deviation of the blank (the fluorescence intensity of the chemosensor solution in the absence of the metal ion, measured multiple times).[12]

      • And k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).[12][13]

LOD_Determination_Workflow Start Start Prep_Solutions Prepare Stock Solutions (Sensor and Metal Ions) Start->Prep_Solutions Blank_Measurement Measure Fluorescence of Blank (Sensor only, n>5) Prep_Solutions->Blank_Measurement Titration Perform Fluorescence Titration (Add increasing [Metal Ion]) Prep_Solutions->Titration Calc_StDev Calculate Standard Deviation (σ) of Blank Measurements Blank_Measurement->Calc_StDev Calc_LOD Calculate LOD = 3σ / k Calc_StDev->Calc_LOD Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] Titration->Plot_Data Determine_Slope Determine Slope (k) of Linear Range Plot_Data->Determine_Slope Determine_Slope->Calc_LOD End End Calc_LOD->End

Caption: Workflow for determining the limit of detection (LOD).

Conclusion

While direct experimental data for 2-(2-benzothiazolyl)-6-chlorophenol is yet to be extensively reported, the analysis of its structure and comparison with its chemical relatives strongly support its potential as a highly sensitive and selective fluorescent chemosensor for heavy metals. The benzothiazole framework provides a robust platform for the design of such sensors, and minor structural modifications can be used to tune their properties for specific applications. The provided experimental protocol offers a clear roadmap for researchers to evaluate the performance of this and other novel chemosensors, contributing to the advancement of analytical tools for environmental and biomedical diagnostics.

References

  • Al-Hamdani, A. A. S., Al-Khafaji, Y. A., & Al-Zoubi, W. (2022). Benzothiazole azo-derivatives as colorimetric probes for optical recognition of different metal ions and anions. Journal of Molecular Structure, 1254, 132386.
  • Abd allah, R., et al. (2025). Fluorescent Sensors for Heavy Metal Detection: Techniques, Applications, and Environmental Impact: A Review.
  • Kumar, M., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(38), 24893–24904.
  • Kavitha, T., et al. (2022). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. ACS Omega, 7(45), 41535–41548.
  • NanoSight. (2015). Determining fluorescence Limit of Detection with Nanoparticle Tracking Analysis (NTA). Malvern Panalytical.
  • Kavitha, T., et al. (2022). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. ACS Omega, 7(45), 41535-41548.
  • Rodríguez-Cáceres, M. I., et al. (2020). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 20(9), 2483.
  • Li, Y., et al. (2024). Ultra-Selective and Sensitive Fluorescent Chemosensor Based on Phage Display-Derived Peptide with an N-Terminal Cu(II)-Binding Motif. Molecules, 29(22), 5029.
  • Kumar, M., et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(38), 24893-24904.
  • Geng, J., et al. (2023). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Foods, 12(15), 2883.
  • Rodríguez-Cáceres, M. I., et al. (2020). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 20(9), 2483.
  • BenchChem. (2025). Application Notes and Protocols: 2-(2-Hydroxyphenyl)benzothiazole as a Fluorescent Probe for Metal Ion Detection. BenchChem.
  • Joseph, J., & Sudik, A. C. (2016). Enhanced Zn2+ ion-sensing behavior of a benzothiazole derivative on encapsulation by β-cyclodextrin. RSC Advances, 6(20), 16568–16576.
  • Mei, Q., et al. (n.d.). Phosphorescent chemosensor for Hg2+ based on iridium(III)
  • Kononov, A. I., et al. (2022). Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. International Journal of Molecular Sciences, 23(24), 16160.
  • Wasatch Photonics. (n.d.). LOD in Fluorescence.
  • Sahana, S., et al. (2015). A 2-(2′-hydroxyphenyl)benzothiazole (HBT)–quinoline conjugate: a highly specific fluorescent probe for Hg2+ based on ESIPT and its application in bioimaging. Dalton Transactions, 44(45), 20139–20146.
  • Zhang, Y., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 9, 798831.
  • Zhang, Y., et al. (2025). Investigating Methyl Substitution Position Effect on the ESIPT Process in 2-(2'-Hydroxyphenyl) Benzothiazole Derivatives. World Scientific Research Journal, 11(6).
  • Li, Y., et al. (2013). Novel ZnII complexes of 2-(2-hydroxyphenyl)benzothiazoles ligands: electroluminescence and application as host materials for phosphorescent organic light-emitting diodes.
  • Wang, Y., et al. (2022). The fluorescence mechanism of a probe based on benzothiazole group to detect HClO. Journal of Molecular Modeling, 28(10), 305.
  • Proença, M. F. J. R. P., et al. (2018). Metallic Ion Sensing with a Benzothiazole-Based Fluorimetric Chemosensor. Molbank, 2018(4), M1023.
  • Gande, S., et al. (2021). Multi-functional benzothiazole-based phenothiazine derivatives: mechanochromism, acidochromism, and anticounterfeiting application.
  • Ceylan, C., et al. (2019). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. PeerJ, 7, e7322.
  • de Souza, J. A., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(8), 170.

Sources

Comparative

Benchmarking 2-(2-Benzothiazolyl)-6-chlorophenol Against Commercial Fluorescent Metal Sensors: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The accurate quantification of mobile transition metals—particularly Zinc ( Zn2+ )—is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The accurate quantification of mobile transition metals—particularly Zinc ( Zn2+ )—is critical in neurobiology, oncology, and cellular signaling research. While commercial fluorescent sensors like Zinpyr-1 and FluoZin-3 have dominated the market, they are fundamentally limited by their intensiometric (turn-on) nature and small Stokes shifts, which make them susceptible to concentration artifacts and background autofluorescence.

This guide benchmarks 2-(2-benzothiazolyl)-6-chlorophenol (6-Cl-HBT) , a next-generation fluorophore based on the 2-(2-hydroxyphenyl)benzothiazole (HBT) scaffold, against industry-standard sensors. By leveraging Excited-State Intramolecular Proton Transfer (ESIPT), 6-Cl-HBT offers a robust ratiometric alternative for high-fidelity metal sensing.

Mechanistic Causality: The ESIPT Advantage

To understand why 6-Cl-HBT outperforms traditional sensors in complex biological matrices, we must analyze the photophysical causality behind its design.

The ESIPT Mechanism: The core HBT scaffold is a well-established ESIPT fluorophore [1]. Upon photon excitation, the molecule undergoes an ultrafast proton transfer from the hydroxyl oxygen to the benzothiazole nitrogen. This phototautomerization shifts the molecule from an enol to a keto excited state, resulting in a massive Stokes shift (~150 nm) that effectively eliminates self-quenching and biological autofluorescence.

The Role of the 6-Chloro Substitution: Why chlorinate the 6-position of the phenol ring? The chlorine atom exerts a strong electron-withdrawing inductive ( −I ) effect. This strategically lowers the pKa​ of the phenolic hydroxyl group, facilitating easier deprotonation at physiological pH (7.4). Consequently, the molecule exhibits a significantly higher binding affinity for Zn2+ compared to unfunctionalized HBT.

Ratiometric Sensing via CHEF: When Zn2+ coordinates with the nitrogen and oxygen heteroatoms of 6-Cl-HBT, the ESIPT process is physically blocked. The molecule is locked in its enol form, triggering Chelation-Enhanced Fluorescence (CHEF) [1]. The emission shifts dramatically from the long-wavelength keto band (~520 nm) to the short-wavelength enol band (~450 nm). This dual-emission profile allows for ratiometric quantification —an internal calibration system that corrects for uneven dye loading, photobleaching, and variable cell thickness. In contrast, commercial sensors rely on Photoinduced Electron Transfer (PET), which only provides a single-channel intensity increase [3].

ESIPT_Logic Enol 6-Cl-HBT (Enol Form) Ground State ExcitedEnol Excited Enol (S1) Enol->ExcitedEnol Photon Excitation (Metal-Free) ZnComplex 6-Cl-HBT-Zn2+ Complex (ESIPT Blocked) Enol->ZnComplex + Zn2+ Ions (Chelation) ExcitedKeto Excited Keto (S1) ExcitedEnol->ExcitedKeto ESIPT (Rapid Proton Transfer) KetoEmission Keto Emission (~520 nm, Metal-Free) ExcitedKeto->KetoEmission Radiative Decay (Large Stokes Shift) ZnEmission CHEF Emission (~450 nm, Zn-Bound) ZnComplex->ZnEmission Photon Excitation & Radiative Decay

Figure 1: Logical signaling pathway of 6-Cl-HBT demonstrating ESIPT disruption and CHEF-mediated ratiometric emission.

Benchmarking Data: 6-Cl-HBT vs. Commercial Standards

The following table summarizes the quantitative performance of 6-Cl-HBT against two widely used commercial Zn2+ sensors: Zinpyr-1 [2] and FluoZin-3 [4].

Parameter6-Cl-HBTZinpyr-1 (ZP1)FluoZin-3
Sensing Mechanism ESIPT / CHEFPET InhibitionPET Inhibition
Readout Type Ratiometric ( I450​/I520​ )Intensiometric (Turn-on)Intensiometric (Turn-on)
Stokes Shift ~150 nm (Keto form)~10 nm~22 nm
Excitation / Emission 350 nm / 450 nm & 520 nm515 nm / 525 nm494 nm / 516 nm
Kd​ for Zn2+ ~30–50 nM (Tunable)0.7 nM [2]15 nM [4]
Interference Susceptibility Low (Self-calibrating)High (Concentration dependent)High (Squelched by Cu2+ ) [5]
Primary Application Complex tissue imaging, quantitative trackingHigh-affinity mobile zinc detectionVesicular/synaptic zinc bursts

Key Takeaway: While Zinpyr-1 and FluoZin-3 offer excellent absolute sensitivity (low Kd​ ), their small Stokes shifts and single-channel readouts make absolute quantification difficult. 6-Cl-HBT sacrifices marginal absolute affinity for the supreme reliability of ratiometric imaging and zero-crosstalk emission.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of isosbestic point verification and EDTA reversibility ensures that the observed fluorescence changes are strictly causal to metal binding, not environmental artifacts.

Protocol A: In Vitro Ratiometric Titration & Isosbestic Validation

Causality Note: We use HEPES buffer rather than PBS because phosphate anions can precipitate Zn2+ , artificially lowering the free metal concentration and skewing the Kd​ calculation.

  • Probe Preparation: Prepare a 1.0 mM stock solution of 6-Cl-HBT in anhydrous DMSO. Dilute to a working concentration of 10 µM in 50 mM HEPES buffer (pH 7.4, containing 100 mM KCl to mimic physiological ionic strength).

  • Baseline Acquisition: Excite the sample at 350 nm and record the emission spectrum from 400 nm to 650 nm. A strong peak at ~520 nm (keto emission) should be observed.

  • Metal Titration: Sequentially add aliquots of standardized ZnSO4​ (0 to 50 µM final concentration).

  • Validation Check (Isosbestic Point): As Zn2+ concentration increases, the 520 nm peak will decrease, and a new peak at ~450 nm will emerge. Critical: The spectra must cross at a distinct isosbestic point (e.g., ~485 nm). The presence of a clean isosbestic point validates that only two species (free probe and 1:1 Zn-complex) exist in equilibrium.

  • Reversibility Assay: Add 100 µM EDTA to the saturated solution. The spectrum must immediately revert to the baseline 520 nm peak, proving the signal is driven by reversible chelation, not probe degradation.

Protocol B: Live-Cell Ratiometric Imaging
  • Incubation: Seed HeLa cells in a glass-bottom dish. Incubate with 5 µM 6-Cl-HBT in serum-free DMEM for 30 minutes at 37°C.

  • Washing: Wash cells 3x with DPBS to remove extracellular probe, preventing background noise.

  • Imaging Parameters: Use a confocal microscope with a 355 nm UV laser. Set up dual-channel recording: Channel 1 (Blue): 430–470 nm (Zn-bound); Channel 2 (Green/Yellow): 500–550 nm (Metal-free).

  • Data Processing: Generate a pseudocolor ratiometric image by dividing the intensity of Channel 1 by Channel 2 ( IBlue​/IGreen​ ) pixel-by-pixel.

Workflow Prep 1. Probe Prep (10 µM in HEPES) Titration 2. Zn2+ Titration (0-50 µM) Prep->Titration Spectra 3. Dual Emission Acquisition Titration->Spectra Validate 4. EDTA Reversal (Self-Validation) Spectra->Validate Analysis 5. Ratiometric Analysis (I450/I520) Validate->Analysis

Figure 2: Step-by-step self-validating experimental workflow for in vitro sensor benchmarking.

References
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings Molecules (MDPI)[Link]

  • Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells Proceedings of the National Academy of Sciences (PNAS)[Link]

  • The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green National Institutes of Health (NIH / PMC)[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Benzothiazolyl)-6-chlorophenol

Title: Advanced Operational Guide: PPE and Handling Protocols for 2-(2-Benzothiazolyl)-6-chlorophenol As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as a mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Operational Guide: PPE and Handling Protocols for 2-(2-Benzothiazolyl)-6-chlorophenol

As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as a mechanistic system of risk mitigation. Handling specialized compounds like 2-(2-Benzothiazolyl)-6-chlorophenol (CAS: 90481-39-3) requires a deep understanding of its molecular behavior. This compound merges a lipophilic benzothiazole core with a chlorinated phenol moiety. While highly valuable in drug discovery and materials science, this dual-structure dictates a stringent, scientifically grounded safety protocol.

Mechanistic Risk Assessment: The "Why" Behind the PPE

To select the correct Personal Protective Equipment (PPE), we must understand the causality of the chemical's hazards. Chlorinated phenols are notorious for their rapid dermal absorption[1]. The lipophilicity of the chlorophenol group allows it to easily breach the stratum corneum (the skin's outermost layer). Once in the systemic circulation, phenolic compounds can uncouple oxidative phosphorylation in mitochondria, leading to severe systemic toxicity[1]. Furthermore, the benzothiazole derivative acts as a potential skin sensitizer and irritant.

Therefore, standard laboratory latex or thin nitrile gloves offer merely an illusion of safety; the chemical can permeate these materials rapidly. A self-validating safety protocol demands barrier materials specifically engineered for halogenated aromatics.

Quantitative PPE Material Selection

When handling 2-(2-Benzothiazolyl)-6-chlorophenol, barrier integrity is paramount. The following table synthesizes quantitative breakthrough data for chlorophenol derivatives to guide your glove selection[2]:

Glove MaterialMinimum Thickness (mm)Breakthrough Time (min)Permeation LevelScientific Recommendation
Butyl Rubber (Caoutchouc) > 0.5 mm> 480Level 6Highly Recommended for primary handling and solution preparation.
Viton® (Fluorocarbon) > 0.4 mm> 480Level 6Highly Recommended for prolonged exposure or spill cleanup.
Nitrile (Standard Lab) 0.1 - 0.2 mm< 30Level 1-2Not Recommended . Only acceptable as an inner layer (double-gloving) for brief handling of dry solids.
Latex 0.1 mm< 10Level 0Unsafe . Highly permeable to lipophilic phenols.

Mandatory Personal Protective Equipment (PPE) Profile

Before initiating any workflow with 2-(2-Benzothiazolyl)-6-chlorophenol, the following PPE matrix must be fully implemented[3]:

  • Hand Protection: Heavy-duty Butyl rubber or Viton® gloves (as detailed above). If fine motor skills are required for weighing small quantities of solid, double-glove with a thick nitrile inner layer and a butyl outer layer.

  • Eye/Face Protection: ANSI Z87.1 certified chemical splash goggles. If handling solutions >100 mL, a full face shield must be worn over the goggles to prevent mucosal exposure from splashes[4].

  • Body Protection: A chemically resistant lab coat (e.g., Tychem® or high-density polyethylene coated). Standard cotton lab coats will absorb phenol solutions and hold them against the skin, exacerbating exposure.

  • Respiratory Protection: All handling must occur within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-120 feet per minute (fpm). If local exhaust is unavailable, a respirator with organic vapor cartridges is mandatory[1].

Step-by-Step Operational Protocol

This methodology ensures a self-validating workflow where each step inherently minimizes the risk of the subsequent step.

Phase 1: Pre-Operational Setup

  • Verify the fume hood is operational and clear of unnecessary clutter to ensure laminar airflow.

  • Line the weighing area with anti-static, chemical-absorbent bench paper (polyethylene backing facing down).

  • Pre-label all receiving vessels, including secondary containment for transport.

Phase 2: Execution and Weighing

  • Don the mandatory PPE sequence: Lab coat -> Goggles -> Inner Nitrile Gloves -> Outer Butyl Gloves.

  • Open the chemical container only inside the fume hood.

  • Use static-free spatulas (e.g., PTFE-coated) to transfer the solid. 2-(2-Benzothiazolyl)-6-chlorophenol can generate hazardous dust; avoid rapid, jerky movements[3].

  • Seal the primary container immediately after the required mass is obtained.

Phase 3: Doffing and Decontamination

  • Wipe down the exterior of the closed chemical container with a compatible solvent (e.g., a small amount of isopropanol on a Kimwipe) before returning it to the storage cabinet.

  • Carefully remove the outer butyl gloves, turning them inside out, and dispose of them in solid hazardous waste.

  • Wash hands immediately with copious amounts of soap and water[4].

Emergency Response & Spill Management

In the event of an exposure, immediate, mechanistically-sound action is required. Because chlorophenols are highly lipophilic, water alone may sometimes spread the chemical rather than remove it effectively, though it remains the immediate first step for bulk dilution.

  • Skin Contact: Immediately flush the area with copious amounts of water for at least 15 minutes[2]. For phenol-like chemical burns, expert toxicological protocols recommend the subsequent application of a Polyvinylpyrrolidone (PVP) treatment (a paste of PVP or a neutralizing solution of 40g PVP, 1/2 gallon water, and 1/2 gallon isopropyl alcohol) to actively bind the chemical and minimize absorption through the skin[5]. Seek immediate medical attention.

  • Eye Contact: Utilize the emergency eyewash station immediately, holding eyelids open for a minimum of 15 minutes.

  • Spill Cleanup: Do not sweep dry powder, as this aerosolizes the chemical. Cover the spill with a damp absorbent pad or liquid-binding material (e.g., diatomaceous earth)[2]. Collect the residue into a sealable hazardous waste container using non-sparking tools.

Waste Disposal Plan

2-(2-Benzothiazolyl)-6-chlorophenol is highly toxic to aquatic life with long-lasting environmental effects[3].

  • Segregation: It must be strictly segregated into Halogenated Organic Waste streams. Never mix with non-halogenated solvents or acidic waste, as unexpected exothermic reactions can occur.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (90481-39-3), and the specific hazards (Toxic, Environmental Hazard).

  • Containment: Store waste in high-density polyethylene (HDPE) jerricans, kept in secondary containment until collected by certified environmental health and safety (EHS) personnel.

Workflow Visualization

G Start Pre-Operational Assessment PPE Don Mandatory PPE (Butyl Gloves, Goggles) Start->PPE Hood Execute in Certified Fume Hood PPE->Hood Spill Spill or Exposure? Hood->Spill Protocol Standard Operation & Weighing Spill->Protocol No Emergency Initiate Emergency Response (PVP Treatment / Evacuate) Spill->Emergency Yes Waste Dispose as Halogenated Organic Waste Protocol->Waste Doff Doff PPE & Wash Hands Waste->Doff

Safe handling, risk assessment, and emergency response workflow for chlorophenol derivatives.

References

  • Title: 2,4-DICHLOROPHENOL HAZARD SUMMARY Source: New Jersey Department of Health (NJ.gov) URL: [Link]

  • Title: Safety Data Sheet: 2-Chlorophenol Source: Carl Roth URL: [Link]

  • Title: SAFETY DATA SHEET - Orthochlorophenol Source: Harrell Industries URL: [Link]

  • Title: Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203) Source: Oregon OSHA URL: [Link]

Sources

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